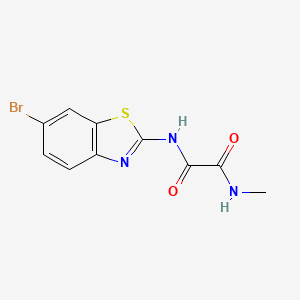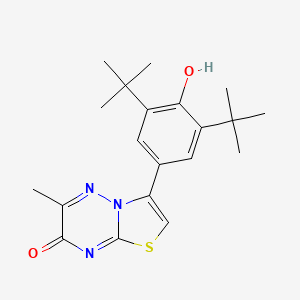
7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-6-methyl-” is a complex organic compound that belongs to the class of thiazolo-triazine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-6-methyl-” typically involves multi-step organic reactions. The starting materials often include thiazole and triazine derivatives, which undergo cyclization and functional group modifications under specific conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as crystallization, distillation, and chromatography are employed to purify the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
“7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-6-methyl-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, “7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-6-methyl-” is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
The compound has potential applications in biology due to its bioactive properties. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development and biomedical research.
Medicine
In medicine, the compound’s pharmacological properties are explored for therapeutic purposes. It may act as an enzyme inhibitor, receptor modulator, or signaling pathway regulator, contributing to the treatment of various diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mécanisme D'action
The mechanism of action of “7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-6-methyl-” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazolo-triazine derivatives, such as:
- “7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(4-hydroxyphenyl)-6-methyl-”
- “7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3,5-dimethyl-4-hydroxyphenyl)-6-methyl-”
Uniqueness
The uniqueness of “7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-6-methyl-” lies in its specific structural features, such as the presence of bulky tert-butyl groups and a hydroxyl group on the phenyl ring. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
118788-54-8 |
|---|---|
Formule moléculaire |
C20H25N3O2S |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one |
InChI |
InChI=1S/C20H25N3O2S/c1-11-17(25)21-18-23(22-11)15(10-26-18)12-8-13(19(2,3)4)16(24)14(9-12)20(5,6)7/h8-10,24H,1-7H3 |
Clé InChI |
WMQKSCGGRNJZHM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=CSC2=NC1=O)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


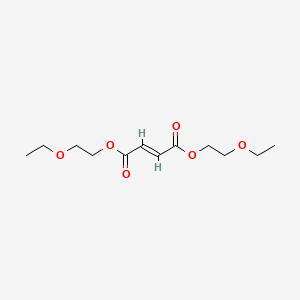
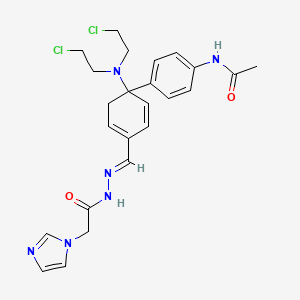
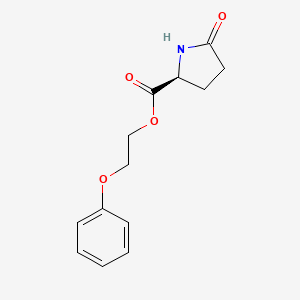
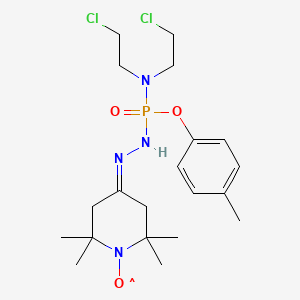

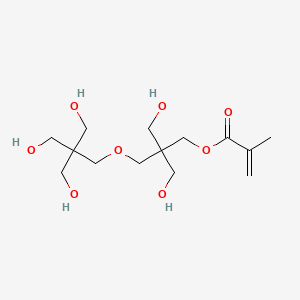

![9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12702795.png)
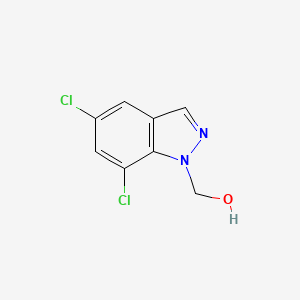

![4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;oxalic acid](/img/structure/B12702818.png)
